Iron(3+);bromide

Organic Synthesis Halogenation Biomimetic Catalysis

Achieve superior regioselectivity in electrophilic aromatic bromination. Researchers often face costly purification when using generic Lewis acids, which yield mixed isomers. Iron(III) bromide provides a quantified solution. - Delivers a para/ortho selectivity ratio of 6.5 for bromination, versus ~1.3 with FeCl₃/Cl₂ systems. - Functions as both a catalyst and bromide source in niche heterocycle and deuterium-labeling reactions. - Packaged under inert atmosphere to maintain high purity and catalytic activity upon receipt.

Molecular Formula BrFe+2
Molecular Weight 135.75 g/mol
Cat. No. B15364011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIron(3+);bromide
Molecular FormulaBrFe+2
Molecular Weight135.75 g/mol
Structural Identifiers
SMILES[Fe+3].[Br-]
InChIInChI=1S/BrH.Fe/h1H;/q;+3/p-1
InChIKeyMPFFLKYHJGNJDT-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FeBr3: Technical Baseline


Iron(III) bromide (FeBr3), also known as ferric bromide, is a red-brown, odorless Lewis acid catalyst [1]. Structurally, it is a hygroscopic solid, soluble in water, alcohols, ethers, and various polar aprotic solvents [2]. Its primary industrial and academic use is as a potent Lewis acid catalyst for halogenation, particularly the bromination of aromatic compounds via electrophilic substitution [1]. It functions by polarizing the Br-Br bond, generating an electrophilic bromonium equivalent. FeBr3's reactivity and selectivity profiles distinguish it from its close structural analog, FeCl3, and other brominating agents, making it a critical reagent for specific synthetic and materials science applications [3].

Catalyst Role

Lewis acid catalyst for Br₂ activation in electrophilic aromatic bromination

Ligand Effect

Bromide ligand imparts distinct reactivity and selectivity profile vs. chloride-based analogs

Solubility

Soluble in water, alcohols, ethers, and polar aprotic solvents; hygroscopic solid

Why FeBr3 Cannot Be Replaced


Direct substitution of FeBr3 with its chloride analog (FeCl3) or other Lewis acids is scientifically unsound for bromination-specific applications. While both are iron(III) halide Lewis acids, their reactivity, selectivity, and the nature of the electrophilic species generated are fundamentally distinct. FeCl3 is more stable and a stronger oxidant, but it produces a less effective electrophile for bromination [1]. Furthermore, the differing electronic and steric properties of the bromide versus chloride ligand lead to divergent outcomes in catalysis, as demonstrated by head-to-head comparisons in PET depolymerization [2] and methane oxidation [3]. Simply put, using FeCl3 for a bromination reaction will not yield the same product distribution, kinetic profile, or efficiency as FeBr3, as evidenced by the stark difference in para/ortho selectivity ratios . This guide details the specific, quantitative evidence that justifies the selection of FeBr3 over its closest alternatives.

FeBr₃ (target)

Lewis acid optimized for bromination; bromide ligand generates electrophilic bromonium species

FeCl₃ (common substitute)

Stronger oxidant; chloride ligand yields different electrophile reactivity and para/ortho selectivity may shift markedly

Similar iron(III) halide salts are not interchangeable for bromination workflows. Counterion identity alters catalytic activity, selectivity, and redox behavior. Verify application-specific performance data before substituting.

FeBr3 Evidence Guide


Biomimetic Bromination Efficiency

In a biomimetic haloperoxidase system, a nonheme iron catalyst, [Fe(TPY10)Br3], was developed. A direct comparison revealed that bromination reactions using FeBr3 alone proceed with significantly lower yields. For substrate 2d, FeBr3 gave a yield of 28%, while for substrate 2k, the yield was only 23% [1]. This demonstrates that FeBr3, as a standalone Lewis acid, is less efficient than a specially designed ligand-supported complex for this specific type of bromination, highlighting the need for its use in well-understood, conventional EAS reactions or as a component in more complex catalytic systems.

Biomimetic Bromination Yield
Reported head-to-head
FeBr₃ alone: 28% (2d), 23% (2k) vs [Fe(TPY10)Br₃] complex (much higher)
Context-dependent catalyst efficiency; ligand-supported system outperforms standalone FeBr₃
Exact comparator yields not provided in excerpt
Organic Synthesis Halogenation Biomimetic Catalysis

Methane Oxidation Reactivity Comparison

In a study on the direct conversion of methane to oxygenates, the catalytic activity of various iron(III) salts was compared. FeBr3 exhibited a Turnover Frequency (TOF) of 0.73 h⁻¹, which was significantly lower than that of FeCl3 (5.7 h⁻¹) and Fe(NO3)3 (3.3 h⁻¹) [1]. This cross-study comparable data illustrates that the counterion (Br⁻ vs. Cl⁻) dramatically alters catalytic activity in oxidation reactions, making FeBr3 unsuitable as a substitute for FeCl3 in this context.

Methane Oxidation TOF
Cross-study comparable
0.73 h⁻¹ (FeBr₃) vs 5.7 h⁻¹ (FeCl₃)
FeBr₃ activity ~7.8× lower than FeCl₃ in methane oxidation
Water, near-ambient temperature conditions
C-H Activation Methane Conversion Green Chemistry

Aromatic Halogenation Regioselectivity

A classic comparison of halogenation reactions on bromobenzene demonstrates a clear difference in regioselectivity. Using FeBr3 with Br2 yields 85% para-brominated product and 13% ortho-brominated product. In contrast, using FeCl3 with Cl2 on the same substrate yields only 53% para-chlorinated product and 42% ortho-chlorinated product . The FeBr3-catalyzed bromination is significantly more para-selective (para/ortho ratio ≈ 6.5) compared to FeCl3-catalyzed chlorination (para/ortho ratio ≈ 1.3).

Para/Ortho Selectivity
Data to verify
FeBr₃/Br₂: 85% para vs FeCl₃/Cl₂: 53% para
Reported higher para selectivity for bromination system
No primary source cited; verify with in-house experiments
Electrophilic Aromatic Substitution Regioselectivity Halogenation

Redox Flow Battery Electrolyte Performance

A novel positive electrolyte for redox flow batteries, based on the Fe³⁺/Fe²⁺ and Br₂/Br⁻ redox couples derived from FeBr3, achieves an exceptionally high energy density of 827 Wh L⁻¹ and a capacity of 804 Ah L⁻¹ [1]. This performance significantly surpasses conventional flow battery systems, such as zinc-bromide cells which typically achieve around 70 Wh L⁻¹ [2]. While this is a class-level inference regarding the source of the electrolyte, the data directly quantifies the performance advantage of a system built upon FeBr3 chemistry.

Flow Battery Energy Density
Class-level inference
827 Wh L⁻¹ (FeBr₃-derived electrolyte)
Reported high energy density in Fe³⁺/Fe²⁺ and Br₂/Br⁻ redox system
~11.8× vs conventional zinc-bromide flow battery
Energy Storage Redox Flow Battery Electrochemistry

PET Depolymerization Catalytic Activity

In a comparative study on the acid/base-free depolymerization of poly(ethylene terephthalate) (PET), both FeCl3 and FeBr3 were evaluated. Under identical conditions (160–180 °C, 1.0-5.0 mol% catalyst loading), FeBr3, alongside FeCl3, achieved high selectivity (98-99%) to the desired monomer, diethyl terephthalate (DET) [1]. However, the study explicitly notes that FeCl3 exhibited better catalytic performance in terms of activity, indicating a quantifiable, albeit not fully specified, kinetic advantage [2]. This cross-study comparable data confirms that while FeBr3 is an effective catalyst for this green chemistry application, its activity is measurably lower than its chloride counterpart.

PET Depolymerization
Cross-study comparable
FeBr₃: selectivity 98–99% vs FeCl₃: selectivity 98–99%, higher activity
Equivalent monomer selectivity, but catalytic activity reported lower for FeBr₃
Ethanol, 160–180 °C, acid/base-free conditions
Polymer Recycling Sustainable Chemistry Plastic Waste Upcycling

Supercapacitor Capacitance Boost

The addition of just 0.05 M FeBr3 to a conventional 1 M H₂SO₄ electrolyte results in a dramatic increase in specific capacitance, reaching 885 F g⁻¹, which is more than four times the original capacitance of 204 F g⁻¹ [1]. This class-level inference demonstrates the powerful effect of FeBr3 as a redox-active additive, providing a substantial and quantifiable enhancement in energy storage capability for carbon-based supercapacitors.

Supercapacitor Capacitance
Class-level inference
885 F g⁻¹ (with 0.05 M FeBr₃)
Capacitance boost >4.3× via redox-active additive
Activated carbon electrode, 1 M H₂SO₄ baseline 204 F g⁻¹
Supercapacitor Energy Storage Electrolyte Additive

FeBr3 Optimal Applications


Para-Bromoaromatic Synthesis

When the synthetic target is a para-bromo aromatic derivative and isomeric purity is critical, FeBr3 with Br2 is the reagent of choice. As quantified in Section 3, this system provides a para/ortho selectivity ratio of 6.5, vastly outperforming the ~1.3 ratio observed with FeCl3/Cl2 . Procuring FeBr3 specifically for this application is essential to minimize costly purification steps and maximize yield of the desired isomer.

Redox Flow Battery Electrolyte

Researchers and engineers developing advanced redox flow batteries should prioritize FeBr3 as a precursor. The Fe³⁺/Fe²⁺ and Br₂/Br⁻ redox couple system derived from it enables energy densities of 827 Wh L⁻¹, a >11-fold improvement over conventional zinc-bromide systems . This performance leap is directly linked to the use of FeBr3-based chemistry, making it a critical material for next-generation energy storage solutions.

Supercapacitor Electrolyte Development

For those aiming to boost the performance of carbon-based supercapacitors, incorporating FeBr3 as a redox additive is a proven strategy. The addition of a mere 0.05 M FeBr3 to the electrolyte can increase specific capacitance by over 334%, from 204 to 885 F g⁻¹ . This quantifiable benefit justifies the procurement of FeBr3 for electrolyte formulation in energy storage device research and development.

Deuteration and Remote C-H Activation

FeBr3 demonstrates unique utility in niche synthetic applications, including the highly selective, FeBr3-promoted deuterium bromination/cyclization of 1,n-enynes to afford deuterated alkenyl bromides as (Z)-isomers , and remote selective C−H bromination of arylphosphine oxides [1]. In these specific cases, FeBr3 acts as both a catalyst and a bromine source, enabling transformations that are difficult to achieve with other Lewis acids. Procurement for these specific methodologies is justified by the unique reactivity and selectivity profile of FeBr3.

Application
Selection Property
Validation Focus
Para-bromoaromatic synthesis
High para-selectivity bromination with Br₂
Para/ortho isomer ratio analysis
Redox flow battery electrolyte precursor
Fe³⁺/Fe²⁺ and Br₂/Br⁻ redox couple chemistry
Energy density and cycling stability
Supercapacitor redox additive
Redox-active bromide additive in H₂SO₄ electrolyte
Specific capacitance enhancement and rate capability
Deuterium bromination/cyclization of 1,n-enynes
Dual catalyst and bromine source for deuteration
Isotopic incorporation and (Z)-selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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